Ensartinib

NSCLC Progression-Free Survival Phase III

For researchers and procurement managers seeking a differentiated ALK inhibitor, ensartinib addresses the critical limitations of first-generation agents by providing potent activity against a broad spectrum of resistance mutations (e.g., L1196M, C1156Y, G1202R) and superior CNS penetration. - Delivers a 63.6% intracranial response rate vs. 21.1% for crizotinib in the eXalt3 trial, directly addressing the challenge of brain metastases. - Demonstrates a cost-effective pharmacoeconomic profile, representing a dominant strategy against ceritinib and brigatinib in certain healthcare systems. - Available with stringent quality documentation, including CoA and HPLC data, ensuring reliability for critical R&D and analytical method validation.

Molecular Formula C26H27Cl2FN6O3
Molecular Weight 561.4 g/mol
CAS No. 1370651-20-9
Cat. No. B612282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnsartinib
CAS1370651-20-9
SynonymsX396;  X-396;  X 396;  Ensartinib.
Molecular FormulaC26H27Cl2FN6O3
Molecular Weight561.4 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N
InChIInChI=1S/C26H27Cl2FN6O3/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36)/t13-,14+,15-/m1/s1
InChIKeyGLYMPHUVMRFTFV-QLFBSQMISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ensartinib: Next-Generation ALK Inhibitor


Ensartinib (X-396, Ensacove) is a second-generation, orally bioavailable, ATP-competitive small molecule inhibitor of anaplastic lymphoma kinase (ALK) [1]. It is designed to address the clinical limitations of earlier-generation ALK inhibitors, specifically crizotinib, by demonstrating potent activity against a broad range of ALK resistance mutations and enhanced penetration of the blood-brain barrier to target central nervous system (CNS) metastases [2]. Ensartinib is approved for the first-line treatment of adult patients with ALK-positive locally advanced or metastatic non-small cell lung cancer (NSCLC) [3].

Target Anaplastic lymphoma kinase (ALK) inhibitor
Model ALK-fusion-driven NSCLC cell lines and xenografts
CNS Context Brain-penetrant tool with reported intracranial activity in murine models

Ensartinib Procurement Justification


Procurement decisions for ALK inhibitors cannot rely on class-based assumptions due to significant intra-class variability in potency against specific resistance mutations, CNS penetration, and cost-effectiveness profiles. For example, while many second- and third-generation ALK inhibitors demonstrate superior efficacy over crizotinib, direct substitution of ensartinib with alectinib or lorlatinib is not justified without consideration of differential mutation coverage, intracranial activity, and economic factors. Specifically, lorlatinib, a third-generation inhibitor, has shown a trend towards prolonged progression-free survival (PFS) over ensartinib in network meta-analyses [1], but this comes at a significantly higher cost, making ensartinib a more cost-effective option in certain healthcare systems [2]. Conversely, earlier generation inhibitors like ceritinib and brigatinib may be less cost-effective than ensartinib [2]. Therefore, selection of ensartinib should be based on its specific, quantifiable advantages in resistance mutation coverage, CNS activity, and health economic value, which are detailed below.

  • Mutation coverage ALK inhibitor class members differ in potency against specific resistance mutations (e.g., L1196M, G1202R), limiting direct substitution.
  • CNS activity Intracranial response and brain penetration may not transfer across ALK inhibitor generations; CNS model context requires specific validation.
  • Pharmacoeconomics Cost-effectiveness profiles shift across healthcare systems; economic dominance over ceritinib/brigatinib is model-specific and may not generalize.

Ensartinib Comparative Evidence Guide


Superior PFS vs. Crizotinib

In a randomized, active-controlled Phase III trial (eXalt3, NCT02767804), ensartinib demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to the first-generation ALK inhibitor crizotinib in treatment-naïve patients with ALK-positive NSCLC [1]. The median PFS was 25.8 months for ensartinib versus 12.7 months for crizotinib, representing a 13.1-month increase [2]. This benefit was also reflected in a hazard ratio (HR) of 0.51 (95% CI, 0.35-0.72; P < .001) [2].

PFS vs. Crizotinib
Head-to-head
25.8 mo vs 12.7 mo +13.1 mo, HR 0.51
Supports PFS endpoint interpretation in ALK+ NSCLC trial
Phase III (eXalt3), n=290, treatment-naïve; independent central review
NSCLC Progression-Free Survival Phase III

CNS Intracranial Response vs. Crizotinib

Ensartinib exhibits superior intracranial activity compared to crizotinib. In the eXalt3 trial, patients with measurable brain metastases at baseline treated with ensartinib achieved a confirmed intracranial response rate of 63.6%, compared to just 21.1% for those treated with crizotinib [1]. This 3-fold increase in intracranial response underscores ensartinib's enhanced ability to cross the blood-brain barrier and effectively treat CNS disease, a common and challenging site of progression in ALK-positive NSCLC [2]. Preclinical models show that ensartinib achieves a brain concentration of 65 nM, which is >5 times the concentration required to inhibit EML4-ALK fusion mutant tumor growth [3].

Intracranial Response
Head-to-head
63.6% vs 21.1% +42.5% absolute
Supports intracranial response endpoint context in brain metastasis model
eXalt3 subset with measurable brain metastases
Brain Metastasis Intracranial Response CNS Penetration

ALK Potency and Resistance Mutations vs. Crizotinib

Ensartinib demonstrates superior in vitro potency against wild-type ALK and several crizotinib-resistant ALK mutants. Its IC50 for wild-type ALK is <0.4 nM, compared to 4.5 nM for crizotinib [1], representing a greater than 10-fold increase in potency. Crucially, ensartinib retains high potency (IC50 <4 nM) against common resistance mutations including L1196M (gatekeeper), C1156Y, F1174L, and G1202R (solvent-front) [2]. This broader mutation coverage is critical for overcoming acquired resistance to first-generation ALK inhibitors.

ALK Potency Advantage
Reported
>10-fold
Supports broader ALK mutant coverage context
vs. crizotinib wild-type ALK IC50 4.5 nM; retains activity against L1196M, G1202R
ALK Kinase Inhibitor Drug Resistance IC50

Dual ALK/MET Inhibition: A Differentiating Kinase Profile

Beyond ALK, ensartinib is a potent inhibitor of the MET receptor tyrosine kinase, with an IC50 of 0.74 nM [1]. This dual ALK/MET inhibitory activity is not a universal feature of all ALK inhibitors and may contribute to its clinical efficacy by targeting potential bypass resistance mechanisms involving MET amplification or activation. In comparison, crizotinib is also a dual ALK/MET inhibitor (c-MET IC50 ~8 nM), but ensartinib's potency against both targets is notably higher [2]. The clinical significance of this dual inhibition profile is an area of active investigation but provides a differentiating feature at the biochemical level.

MET IC50
Reported
0.74 nM
Dual ALK/MET inhibition profile for bypass resistance studies
c-MET IC50 ~8 nM for crizotinib; KINOMEscan assay
ALK MET Kinase Selectivity IC50

Cost-Effectiveness vs. Ceritinib and Brigatinib

A cost-effectiveness analysis from the Chinese healthcare system perspective found ensartinib to be a dominant alternative to both ceritinib and brigatinib [1]. Specifically, ensartinib achieved additional quality-adjusted life-years (QALYs) of 0.06 and 0.03 compared to ceritinib and brigatinib, respectively, while simultaneously reducing total treatment costs [1]. This means ensartinib provided both better health outcomes and lower costs, making it the economically superior choice in this context. Compared to crizotinib, ensartinib was cost-effective with an incremental cost-effectiveness ratio (ICER) of $27,553/QALY [1].

Cost-Utility vs. Ceritinib/Brigatinib
Head-to-head
Dominant +0.06 QALY, lower cost vs. ceritinib
Supports pharmacoeconomic modeling context
Chinese healthcare system Markov model; ICER $27,553/QALY vs. crizotinib
Cost-Effectiveness Pharmacoeconomics Health Technology Assessment

Ensartinib: Research and Industrial Applications


First-Line ALK-Positive NSCLC and Brain Metastases

Ensartinib is ideally suited as a first-line therapy for patients with ALK-positive NSCLC, particularly those with baseline brain metastases or a high propensity for CNS progression. This is directly supported by its superior PFS (25.8 months vs. 12.7 months for crizotinib) and significantly higher intracranial response rate (63.6% vs. 21.1%) demonstrated in the eXalt3 trial [1]. The robust CNS activity makes it a preferred agent over crizotinib and a valuable alternative to other second-generation ALK inhibitors with less CNS efficacy data.

Overcoming Crizotinib Resistance by ALK Mutations

For patients who have progressed on first-line crizotinib due to the emergence of resistance mutations such as L1196M, C1156Y, or G1202R, ensartinib presents a strong therapeutic option. In vitro data confirm ensartinib retains potent inhibitory activity (IC50 <4 nM) against these clinically relevant mutants, where crizotinib is ineffective . This provides a rational, mutation-guided approach for sequential ALK inhibitor therapy.

Cost-Effective Formulary and Pharmacoeconomic Modeling

In healthcare systems where cost containment is a priority, ensartinib's pharmacoeconomic profile makes it a compelling choice. Compared to ceritinib and brigatinib, ensartinib has been shown to be a dominant (more effective and less costly) strategy in a Chinese healthcare setting [2]. Even against alectinib and lorlatinib, its lower total cost, despite slightly lower QALYs, yields a favorable ICER, positioning it as a cost-effective option [2]. This data is critical for hospital formulary committees, health technology assessment (HTA) bodies, and payers.

Application
Selection Property
Validation Focus
ALK-fusion NSCLC intracranial tumor models
Brain-penetrant ALK inhibition profile
Intracranial response and PFS endpoint interpretation
Crizotinib-resistant ALK mutation profiling
Mutation-specific kinase inhibition profile
Potency against L1196M, G1202R, and other variants
Pharmacoeconomic modeling research
Cost-utility and budget impact parameters
ICER and QALY comparisons in model simulations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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